2-(2,6-Dimethylbenzoyl)-6-methylpyridine
Overview
Description
2-(2,6-Dimethylbenzoyl)-6-methylpyridine, also known as DMMP, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline solid that is soluble in most organic solvents and has a melting point of 104-106°C. DMMP has been studied extensively for its potential applications in various fields, including organic synthesis, material science, and medicinal chemistry.
Scientific Research Applications
Polymer Science : Bruce and Herson (1969) discussed the condensation of 2,6-dimethylpyridine with terephthaldehyde, leading to the formation of poly(vinylstyrylpyridine) with potential applications in the field of conductive polymers due to its electrical conductivity properties (Bruce & Herson, 1969).
Organometallic Chemistry : Speiser, Braunstein, and Saussine (2004) explored nickel complexes involving 2,6-dimethylpyridine derivatives, demonstrating their utility in the oligomerization of ethylene, a key process in industrial chemistry (Speiser, Braunstein, & Saussine, 2004).
Photodimerization Studies : Taylor and Kan (1963) investigated the ultraviolet irradiation of 2,6-dimethylpyridine derivatives, leading to the formation of photodimers with potential applications in photochemistry and material science (Taylor & Kan, 1963).
Ligand Synthesis for Supramolecular Chemistry : Schubert and Eschbaumer (1999) synthesized 2,6-bis(trimethyltin)pyridine, a precursor for various bipyridine and terpyridine analogues, highlighting its importance in the synthesis of complex ligands for supramolecular chemistry (Schubert & Eschbaumer, 1999).
Electrochemistry and Fluorescent Compounds : Nakaya, Funabiki, Shibata, Muramatsu, and Matsui (1996) discussed the use of 2-methylpyridines in the development of fluorescent labeling reagents for quantitative analysis, such as in the analysis of carnitine, highlighting their potential in analytical chemistry (Nakaya et al., 1996).
properties
IUPAC Name |
(2,6-dimethylphenyl)-(6-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-10-6-4-7-11(2)14(10)15(17)13-9-5-8-12(3)16-13/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSDSWLYCOPAGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC(=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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